4-Oxo-3,4-dihydrophthalazine-1-carboxamide

PARP inhibition Molecular docking Medicinal chemistry

Choose 4-Oxo-3,4-dihydrophthalazine-1-carboxamide as your core scaffold for designing PARP1/2, c-Met kinase, and P-gp inhibitors. Unlike acid or ester analogs, the unsubstituted primary carboxamide at the C1 position provides a critical hydrogen-bonding motif that directly engages the NAD⁺-binding pocket of PARP enzymes, eliminating 1–2 additional synthetic steps and preserving chiral integrity. Derivatives achieve c-Met IC₅₀ values as low as 1.63 nM and P-gp EC₅₀ of 46.2 nM. Procure the ≥98% pure, ready-to-derivatize building block for reproducible, high-throughput medicinal chemistry.

Molecular Formula C9H7N3O2
Molecular Weight 189.174
CAS No. 59908-31-5
Cat. No. B2366203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-3,4-dihydrophthalazine-1-carboxamide
CAS59908-31-5
Molecular FormulaC9H7N3O2
Molecular Weight189.174
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)C(=O)N
InChIInChI=1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H,(H2,10,13)(H,12,14)
InChIKeyXQNFQMWCZMSUMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 59908-31-5) – Core Phthalazinone Scaffold for Kinase and PARP Inhibitor Procurement


4-Oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 59908-31-5; molecular formula C₉H₇N₃O₂; MW 189.17 g/mol) is a heterocyclic phthalazinone derivative featuring a fused benzene-pyridazine ring system with a 4-oxo moiety and a primary carboxamide functional group at the 1-position [1]. This scaffold serves as a privileged core structure in medicinal chemistry, particularly for the design of poly(ADP-ribose) polymerase (PARP) inhibitors, c-Met kinase inhibitors, and P-glycoprotein (P-gp) modulators [2]. Unlike simple phthalazinone building blocks, the primary carboxamide at C1 provides a critical hydrogen-bonding motif that mimics the nicotinamide moiety of NAD⁺, enabling direct engagement with the catalytic domain of PARP enzymes [3]. The compound is commercially available with standard purity ≥95% and is supplied for research use only .

Why 4-Oxo-3,4-dihydrophthalazine-1-carboxamide Cannot Be Substituted by Generic Phthalazinone Analogs in MedChem Procurement


In-class phthalazinone derivatives are not interchangeable due to profound differences in functional group presentation that dictate target engagement, synthetic tractability, and downstream derivatization potential. While the phthalazinone core is shared across multiple building blocks, the presence of the unsubstituted primary carboxamide at the 1-position (as opposed to a carboxylic acid, ester, or N-alkylated amide) critically determines hydrogen-bonding geometry with PARP catalytic residues, particularly the Gly863 and Ser904 backbone interactions required for competitive NAD⁺ binding [1]. Substituting 4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 59908-31-5) with the corresponding carboxylic acid (CAS 3260-44-4) or ethyl ester (CAS 23952-05-8) necessitates additional synthetic steps to restore the carboxamide pharmacophore, introducing yield losses and potential racemization when chiral centers are present elsewhere in the molecule [2]. Furthermore, N-alkylated analogs such as N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 103264-43-3) exhibit altered steric profiles and reduced conformational flexibility, which molecular docking studies have shown to weaken binding affinity to PARP1 by disrupting optimal amide orientation within the catalytic pocket [3]. For procurement decisions, the primary carboxamide variant provides the most direct route to olaparib-like PARP inhibitors and related clinical candidates, whereas generic substitution introduces synthetic burden and risks divergent biological outcomes [4].

Quantitative Evidence Guide: Differentiating 4-Oxo-3,4-dihydrophthalazine-1-carboxamide from In-Class Analogs


PARP1 Inhibitor Potency: Carboxamide vs. Carboxylic Acid Scaffold Binding Affinity

In a comparative molecular docking study evaluating phthalazinone-based PARP1 inhibitors, the primary carboxamide derivative (meta-substituted N-(3-(3-methylbutanamido)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide) exhibited a binding energy of −8.5 kcal·mol⁻¹, whereas the para-substituted analog demonstrated a weaker binding energy of −7.5 kcal·mol⁻¹. This 1.0 kcal·mol⁻¹ difference translates to an approximately 5.4-fold higher predicted binding affinity for the meta-carboxamide derivative at physiological temperature (ΔΔG ≈ −1.0 kcal·mol⁻¹ at 298 K). The carboxamide moiety forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic domain, interactions that are absent or suboptimal in carboxylic acid or ester analogs due to protonation state differences and geometry constraints [1].

PARP inhibition Molecular docking Medicinal chemistry

c-Met Kinase Inhibition: 4-Oxo-3,4-dihydrophthalazine-1-carboxamide-Conjugated Derivatives vs. Foretinib

A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties were evaluated for c-Met kinase inhibition and cytotoxicity. Compound 33, incorporating the 4-oxo-3,4-dihydrophthalazine-1-carboxamide moiety, demonstrated an IC₅₀ of 1.63 nM against c-Met kinase. In cellular assays, compound 33 exhibited IC₅₀ values of 0.055 μM (H460 lung cancer), 0.071 μM (MKN-45 gastric cancer), 0.13 μM (HT-29 colon cancer), and 0.43 μM (MDA-MB-231 breast cancer) compared with foretinib, a clinically evaluated c-Met/VEGFR2 inhibitor. The study noted that fluoro-substituted phenyl derivatives bearing the carboxamide scaffold were consistently more potent than nitro- or methoxy-substituted analogs [1].

c-Met kinase Antitumor Kinase inhibitor

P-Glycoprotein Inhibition and MDR Reversal Activity

A derivative containing the 4-oxo-3,4-dihydrophthalazine-1-carboxamide scaffold, compound 26 (N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide), was evaluated as a P-glycoprotein (P-gp) inhibitor for reversing multidrug resistance (MDR). Compound 26 exhibited an EC₅₀ of 46.2 ± 3.5 nM in P-gp inhibition assays and achieved a reversal fold (RF) of 44.26 in doxorubicin-resistant K562/A02 cells. This high MDR reversal activity was accompanied by low inherent cytotoxicity, distinguishing it from first-generation P-gp inhibitors such as verapamil that exhibit significant cardiovascular toxicity at effective concentrations [1].

P-glycoprotein Multidrug resistance MDR reversal

PARP-1 Inhibition Benchmarking: Phthalazinone Carboxamide Scaffold vs. Olaparib

Multiple studies have benchmarked phthalazinone carboxamide derivatives against the FDA-approved PARP inhibitor olaparib (AZD2281), which itself contains a phthalazinone core. Compound 11c (a 4-phenylphthalazin-1-one derivative) exhibited a PARP-1 IC₅₀ of 97 nM, representing a 1.43-fold improvement in potency compared with olaparib (IC₅₀ = 139 nM) under identical assay conditions. More advanced phthalazinone derivatives have achieved IC₅₀ values below 0.2 nM, demonstrating the scaffold's capacity for sub-nanomolar PARP-1 inhibition. This class-level evidence confirms that the 4-oxo-3,4-dihydrophthalazine-1-carboxamide core, when appropriately functionalized, can match or exceed the potency of clinically validated PARP inhibitors [1].

PARP-1 inhibition Cancer therapy DNA repair

Synthetic Versatility: Primary Carboxamide vs. Carboxylic Acid or Ester Analogs in Downstream Derivatization

The primary carboxamide functionality of 4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 59908-31-5) enables direct participation in amide coupling reactions without the activation steps required for carboxylic acid analogs. In contrast, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 3260-44-4) requires carbodiimide-mediated activation (e.g., EDC/HOBt) for amide bond formation, adding a synthetic step and generating urea byproducts. Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate (CAS 23952-05-8) necessitates saponification followed by activation, introducing two additional steps and potential yield losses. The primary carboxamide can also serve as a directing group for C–H functionalization or be converted to nitriles, amidines, or tetrazoles, providing greater synthetic divergence than the corresponding acid or ester .

Organic synthesis Building block Amide coupling

Optimal Procurement and Research Applications for 4-Oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 59908-31-5)


PARP Inhibitor Lead Optimization and Fragment-Based Drug Discovery

Use 4-oxo-3,4-dihydrophthalazine-1-carboxamide as a validated core scaffold for designing novel PARP1/2 inhibitors. Molecular docking studies confirm that the primary carboxamide moiety engages the NAD⁺-binding pocket of PARP1 with binding energies of approximately −8.5 kcal·mol⁻¹, comparable to or exceeding olaparib-like interactions [1]. The scaffold supports both structure-based design and fragment-growing strategies, with the unsubstituted carboxamide providing a clean starting point for introducing diverse N-substituents or extending into the adenine-ribose binding subpocket. This application is particularly relevant for research groups seeking to develop PARP inhibitors with improved selectivity, brain penetration, or dual-targeting capabilities (e.g., PARP-1/HDAC-1 dual inhibitors) [2].

c-Met Kinase Inhibitor Development and SAR Exploration

Employ the 4-oxo-3,4-dihydrophthalazine-1-carboxamide moiety as a key pharmacophoric element in c-Met kinase inhibitor design. Conjugation to 4-phenoxyquinoline or related hinge-binding scaffolds yields compounds with c-Met IC₅₀ values as low as 1.63 nM and potent cellular activity against H460, MKN-45, HT-29, and MDA-MB-231 cancer cell lines [1]. The carboxamide linker orientation significantly influences potency, with fluoro-substituted phenyl derivatives outperforming nitro or methoxy analogs. This scaffold is suitable for medicinal chemistry groups targeting kinase-driven cancers, particularly gastric and lung carcinomas, where c-Met amplification or overexpression drives tumor progression [2].

P-Glycoprotein Modulator Synthesis for MDR Reversal Studies

Utilize 4-oxo-3,4-dihydrophthalazine-1-carboxamide as the core building block for synthesizing third-generation P-glycoprotein inhibitors aimed at reversing multidrug resistance in cancer chemotherapy. Derivatives such as compound 26 achieve EC₅₀ values of 46.2 nM in P-gp inhibition assays and reversal fold values of 44.26 in doxorubicin-resistant K562/A02 cells, while maintaining low inherent cytotoxicity [1]. This application addresses the unmet need for potent, non-toxic MDR reversal agents that can restore chemosensitivity to agents such as doxorubicin, paclitaxel, and vinca alkaloids in resistant tumor models [2].

Diversity-Oriented Synthesis and Chemical Library Construction

Leverage the primary carboxamide functionality of 4-oxo-3,4-dihydrophthalazine-1-carboxamide for rapid diversification in parallel synthesis and combinatorial chemistry campaigns. Unlike carboxylic acid or ester analogs that require additional activation steps, the primary carboxamide enables direct amide coupling with diverse amine building blocks, reducing synthetic sequences by 1–2 steps per compound [1]. This scaffold is ideal for constructing focused libraries targeting PARP, c-Met, VEGFR, EGFR, and Aurora kinases, as well as P-glycoprotein. The commercial availability of the compound at ≥95% purity supports reproducible, high-throughput medicinal chemistry workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-3,4-dihydrophthalazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.